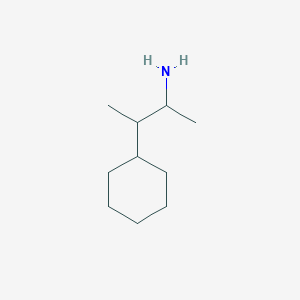

3-Cyclohexylbutan-2-amine

Übersicht

Beschreibung

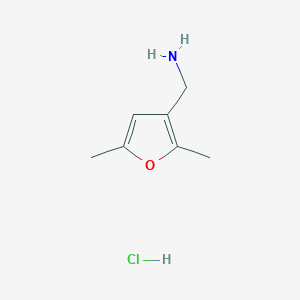

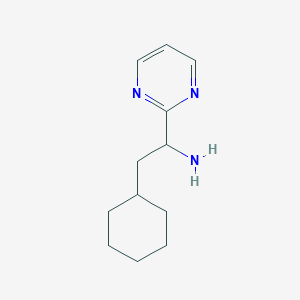

3-Cyclohexylbutan-2-amine is a chemical compound with the CAS Number: 855364-40-8 . It has a molecular weight of 155.28 . The IUPAC name for this compound is 2-cyclohexyl-1-methylpropylamine . The physical form of this compound is liquid .

Molecular Structure Analysis

The molecular structure of 3-Cyclohexylbutan-2-amine can be represented by the Inchi Code: 1S/C10H21N/c1-8(9(2)11)10-6-4-3-5-7-10/h8-10H,3-7,11H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

Amines like 3-Cyclohexylbutan-2-amine can participate in a variety of chemical reactions. For instance, they can undergo cyanoacetylation, a process that leads to the formation of biologically active novel heterocyclic moieties .Physical And Chemical Properties Analysis

As mentioned earlier, 3-Cyclohexylbutan-2-amine is a liquid at room temperature . It has a molecular weight of 155.28 . More specific physical and chemical properties such as boiling point, melting point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen

- Scientific Field : Chemistry

- Application Summary : 3-Cyclohexylbutan-2-amine is a chemical compound used in various chemical reactions .

- Methods of Application : The specific methods of application can vary greatly depending on the particular reaction being carried out .

- Results or Outcomes : The outcomes also depend on the specific reaction. In general, this compound is used for its reactivity and the unique properties imparted by the cyclohexyl and amine groups .

- Scientific Field : Environmental Science

- Application Summary : Amine-based materials, such as 3-Cyclohexylbutan-2-amine, are being researched for their potential in capturing CO2 from the atmosphere and converting it into higher-value products .

- Methods of Application : These materials are used as solid CO2 sorbents and as catalyst modifiers for CO2 electrochemical reduction .

- Results or Outcomes : While this research is ongoing, amine-based materials have shown promise in lab-scale research. However, advancing this research to a pilot or industrial scale presents many challenges .

- Scientific Field : Organic Chemistry

- Application Summary : Chiral tertiary amines like 3-Cyclohexylbutan-2-amine can be used as catalysts in asymmetric [4 + 2] cyclization reactions .

- Methods of Application : The specific methods of application would depend on the particular reaction being carried out .

- Results or Outcomes : The outcomes of these reactions can vary, but the use of chiral tertiary amines as catalysts can often lead to the formation of chiral products .

General Use

Carbon Capture and Utilisation

Asymmetric [4 + 2] Cyclization

- Scientific Field : Polymer Chemistry

- Application Summary : The spontaneous amino–yne click reaction, which involves amines like 3-Cyclohexylbutan-2-amine, has been rapidly developed in recent years . This reaction has extra merits, such as spontaneity of reactions, ubiquity of amines and cleavability of products with specific stimuli .

- Methods of Application : The specific methods of application would depend on the particular reaction being carried out .

- Results or Outcomes : The amino–yne click reaction has become a useful tool and provided convenience for scientists in various fields since its first report in 2017 . It has been used in the fields of surface immobilization, drug delivery carrier design, hydrogel materials preparation and synthesis of polymers with unique structures .

- Scientific Field : Heterogeneous Catalysis

- Application Summary : By virtue of the flexible tunability and uniform distribution of metal cations in the brucite-like layers and the facile exchangeability of intercalated anions, LDHs—both as directly prepared or after thermal treatment and/or reduction—have found many applications .

- Methods of Application : The specific methods of application would depend on the particular reaction being carried out .

- Results or Outcomes : This review surveys recent advances in the applications of layered double hydroxides (LDHs) in heterogeneous catalysis .

Amino–yne Click Chemistry

Layered Double Hydroxides (LDHs)

- Pharmaceutical Industry

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : 3-Cyclohexylbutan-2-amine could potentially be used in the synthesis of pharmaceuticals . The amine group is a common functional group in many pharmaceuticals, and the cyclohexyl group could impart unique properties to the final product .

- Methods of Application : The specific methods of application would depend on the particular reaction being carried out .

- Results or Outcomes : The outcomes of these reactions can vary, but the use of 3-Cyclohexylbutan-2-amine could potentially lead to the formation of new pharmaceutical compounds .

Safety And Hazards

Eigenschaften

IUPAC Name |

3-cyclohexylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-8(9(2)11)10-6-4-3-5-7-10/h8-10H,3-7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLQIAOHRCHNEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclohexylbutan-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

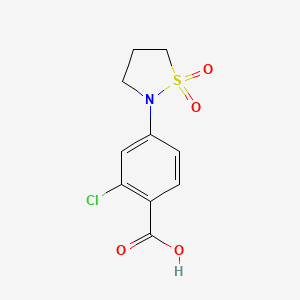

![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]thiazine](/img/structure/B1455707.png)

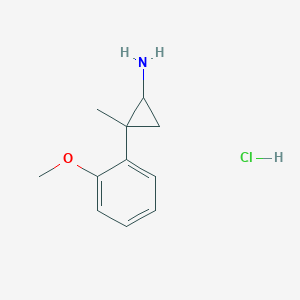

![5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1455709.png)

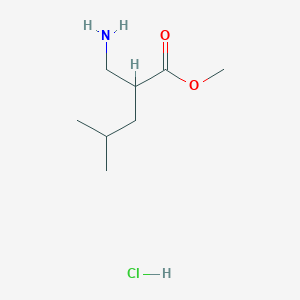

![2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B1455717.png)

![4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid](/img/structure/B1455719.png)

![2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol](/img/structure/B1455720.png)